4-(6-bromo-2-pyridinyl)-3-Butyn-1-ol

Description

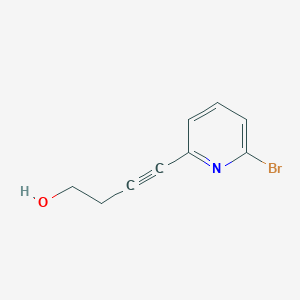

4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol is a brominated pyridine derivative featuring a 3-butyn-1-ol substituent. The compound combines a pyridine ring substituted with a bromine atom at position 6 and a terminal alkyne-alcohol chain at position 4. This structure confers unique physicochemical properties:

Properties

CAS No. |

165105-42-0 |

|---|---|

Molecular Formula |

C9H8BrNO |

Molecular Weight |

226.07 g/mol |

IUPAC Name |

4-(6-bromopyridin-2-yl)but-3-yn-1-ol |

InChI |

InChI=1S/C9H8BrNO/c10-9-6-3-5-8(11-9)4-1-2-7-12/h3,5-6,12H,2,7H2 |

InChI Key |

AOKRQTXVBFJLKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C#CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol typically involves the following steps:

Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Sonogashira Coupling: The brominated pyridine is then subjected to a Sonogashira coupling reaction with an appropriate alkyne, such as 3-butyn-1-ol, in the presence of a palladium catalyst and a copper co-catalyst.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Sodium hydride (NaH), amines, thiols

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alkenes or alkanes

Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol has several scientific research applications:

Medicinal Chemistry: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

3-Butyn-1-ol

Structure : Lacks the bromo-pyridine group, consisting solely of a four-carbon chain with a terminal alkyne and hydroxyl group.

Key Differences :

2-Bromo-6-(hydroxymethyl)pyridin-3-ol

Structure : A brominated pyridine with hydroxymethyl and hydroxyl substituents (positions 6 and 3, respectively).

Key Differences :

Ethyl Benzoate and Methyl Benzoate

Structure : Aromatic esters lacking alkyne or pyridine groups.

Comparison :

- Retention Behavior: 3-Butyn-1-ol derivatives exhibit longer retention on polar stationary phases (e.g., water phase GC) compared to saturated alcohols like butanol .

- Bioactivity : Ethyl benzoate and methyl benzoate, co-identified with 3-butyn-1-ol in bioactive extracts, show antimicrobial properties, suggesting that this compound may also have bioactivity .

Research Findings and Data Tables

Table 1: Chromatographic Retention of C4 Alcohols (HP-5 vs. Water Phase)

| Compound | Retention Time (HP-5) | Retention Time (Water Phase) |

|---|---|---|

| 3-Butyn-1-ol | 6.82 min | ~34 min (estimated) |

| 2-Buten-1-ol | ~8.77 min | ~19 min |

| Butanol | ~9.81 min | ~9 min |

Data adapted from

Biological Activity

4-(6-bromo-2-pyridinyl)-3-butyn-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a butynol moiety attached to a brominated pyridine ring, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer progression, particularly in non-small cell lung cancer (NSCLC) models. The presence of the bromine atom enhances the interaction with the active site of these enzymes, potentially leading to increased inhibitory activity compared to non-brominated analogues.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or function.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer efficacy of this compound against NSCLC cell lines. The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (EGFR mutant) | 5.2 | EGFR inhibition |

| H1975 (EGFR mutant) | 4.8 | Apoptosis induction |

| H460 | 7.5 | Cell cycle arrest |

These results suggest that the compound is particularly effective against EGFR-mutant NSCLC cells, with a notable ability to induce apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound exhibits varying degrees of antimicrobial activity, with stronger effects observed against Staphylococcus aureus.

Case Studies

- Case Study on NSCLC : In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of brominated pyridine derivatives on EGFR-mutant NSCLC cells. The study found that compounds similar to this compound showed significant growth inhibition and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various pyridine derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(6-bromo-2-pyridinyl)-3-Butyn-1-ol, and what challenges arise during bromination of the pyridine ring?

- Methodological Answer : A common approach involves coupling a brominated pyridine derivative (e.g., 6-bromo-2-pyridine) with a 3-butyn-1-ol precursor via Sonogashira or Heck cross-coupling reactions. Bromination of the pyridine ring typically requires electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C). Challenges include regioselectivity (ensuring bromination at the 6-position) and minimizing side reactions such as over-bromination or oxidation of the alkyne moiety. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the pyridinyl proton environment (δ 7.5–8.5 ppm for aromatic protons) and the butynol chain (δ 1.8–2.2 ppm for hydroxyl protons, δ 2.5–3.0 ppm for alkyne carbons).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm; ≥95% purity is typical for research-grade material .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H]⁺ at m/z 266.0 (C₉H₇BrNO⁺) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as similar butynol derivatives are known irritants .

- Ventilation : Use a fume hood due to potential volatility and flammability (flash point ~100°C, inferred from analogous compounds) .

- Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the alkyne group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ or CuI/Et₃N systems for coupling efficiency. Monitor reaction progress via TLC (silica gel, UV visualization).

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reaction kinetics.

- Temperature Control : Maintain temperatures below 60°C to prevent alkyne polymerization. Yield improvements (e.g., from 50% to 75%) have been reported using microwave-assisted synthesis at 80°C for 30 minutes .

Q. How should researchers address discrepancies in reported stability data for this compound across studies?

- Methodological Answer :

- Replicate Conditions : Reproduce experiments using identical storage conditions (temperature, humidity) and analytical methods (HPLC parameters).

- Accelerated Stability Studies : Expose the compound to stressors (heat, light, O₂) and monitor degradation via LC-MS to identify decomposition products (e.g., oxidation to ketones).

- Meta-Analysis : Compare data across peer-reviewed studies, noting variables like solvent purity or atmospheric controls. Contradictions may arise from undetected impurities or differing storage protocols .

Q. What strategies mitigate competing side reactions during functionalization of the alkyne group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., using TBSCl) to prevent nucleophilic interference during alkyne reactions.

- Regioselective Catalysis : Employ Au(I) or Ag(I) catalysts for selective alkyne hydration or cycloaddition.

- Kinetic Monitoring : Use in-situ IR spectroscopy to track alkyne consumption and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.